

Boiling Point of 3,6-Dimethyldecane: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 3,6-Dimethyldecane

Cat. No.: B102459

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the boiling point of **3,6-Dimethyldecane**, including reported experimental and predicted values. It details the experimental protocols for determining boiling points and discusses the physicochemical factors influencing this property.

Physicochemical Properties of 3,6-Dimethyldecane

3,6-Dimethyldecane is a branched-chain alkane with the molecular formula C₁₂H₂₆. As with all alkanes, its boiling point is primarily determined by the strength of the intermolecular van der Waals forces, specifically London dispersion forces. The extent of these forces is influenced by the molecule's surface area and polarizability. Increased branching in alkanes generally leads to a more compact, spherical shape, which reduces the surface area available for intermolecular contact, thereby lowering the boiling point compared to their straight-chain isomers.

Boiling Point Data for 3,6-Dimethyldecane

There is a notable discrepancy in the reported boiling points for **3,6-Dimethyldecane** in various chemical databases. The available quantitative data is summarized in the table below. It is important to note that the primary literature sources for the experimental values were not readily available, making it difficult to ascertain the experimental conditions under which these values were determined.

Parameter	Value	Type	Source
Boiling Point	201 °C	Experimental	ChemBK[1], ChemicalBook (for 5,6-dimethyldecane) [2]
160 °C	Experimental	Stenutz[3]	
199.93 °C (473.08 K)	Predicted (Joback Method)	Cheméo	

The predicted boiling point of approximately 200 °C aligns more closely with the 201 °C experimental value. The significant deviation of the 160 °C value may be due to experimental conditions, such as a lower atmospheric pressure, or could be an error in the database. For comparison, the straight-chain isomer, n-dodecane, has a boiling point of approximately 216.3 °C. The lower boiling point of **3,6-dimethyldecane** is consistent with the effect of branching.

Experimental Protocols for Boiling Point Determination

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. Accurate determination of the boiling point is crucial for substance identification, purity assessment, and process design. The two most common methods for determining the boiling point of an organic compound in a laboratory setting are the Thiele tube method and the distillation method.

Thiele Tube Method

This method is a convenient and widely used technique for determining the boiling point of a small quantity of a liquid.

Materials:

- Thiele tube
- High-boiling point mineral oil or silicone oil

- Thermometer
- Small test tube (e.g., 75 x 12 mm)
- Capillary tube (sealed at one end)
- Rubber band or wire for attaching the test tube to the thermometer
- Heating source (Bunsen burner or heating mantle)
- Clamp and stand

Procedure:

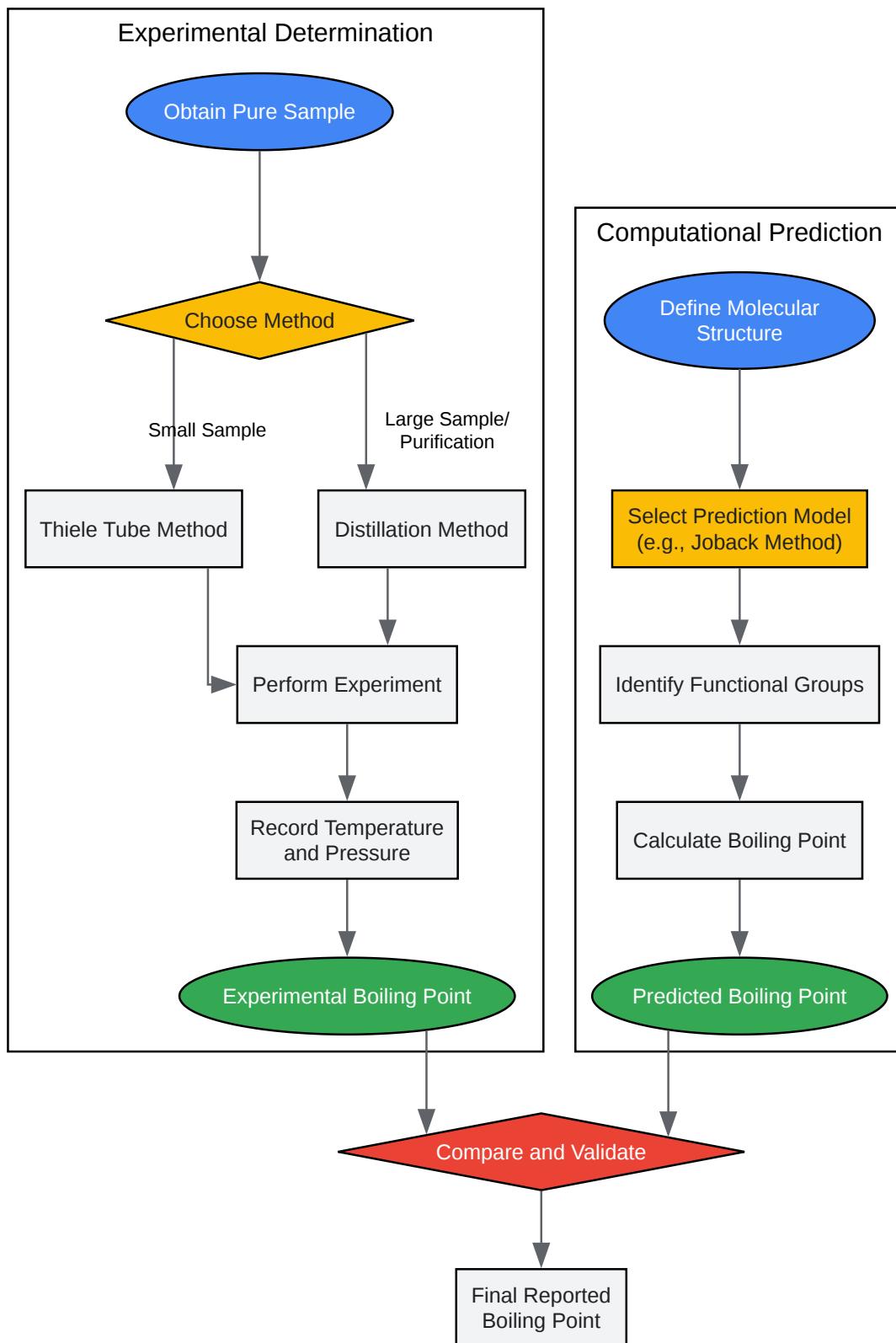
- Sample Preparation: Add 0.5-1 mL of **3,6-Dimethyldecane** to the small test tube.
- Capillary Tube Insertion: Place the capillary tube into the test tube with the open end downwards.
- Apparatus Assembly: Attach the test tube to the thermometer using a rubber band or wire, ensuring the bulb of the thermometer is level with the bottom of the test tube.
- Thiele Tube Setup: Clamp the Thiele tube to a stand and insert the thermometer and test tube assembly into the main arm of the Thiele tube, ensuring the sample is below the level of the side arm. The rubber band should be above the oil level to prevent it from dissolving in the hot oil.
- Heating: Gently heat the side arm of the Thiele tube. The design of the tube promotes convection currents, ensuring uniform heating of the oil bath.
- Observation: As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube. Continue heating until a steady and rapid stream of bubbles is observed.
- Boiling Point Determination: Turn off the heat source and allow the apparatus to cool slowly. The point at which the bubbling stops and the liquid just begins to enter the capillary tube is the boiling point of the sample. Record this temperature.

Distillation Method

Simple distillation can be used to determine the boiling point of a larger volume of a liquid and is also a method of purification.

Materials:

- Distilling flask
- Condenser
- Receiving flask
- Thermometer and adapter
- Heating mantle or water bath
- Boiling chips
- Clamps and stand
- Water source for condenser


Procedure:

- Apparatus Setup: Assemble the distillation apparatus. Place a few boiling chips in the distilling flask to ensure smooth boiling.
- Sample Addition: Add a sufficient volume of **3,6-Dimethyldecane** to the distilling flask (typically filling it to about one-third to one-half of its capacity).
- Thermometer Placement: Position the thermometer so that the top of the mercury bulb is level with the bottom of the side arm leading to the condenser. This ensures that the measured temperature is that of the vapor in equilibrium with the liquid.
- Heating and Distillation: Begin heating the distilling flask. As the liquid boils, the vapor will rise, surround the thermometer bulb, and then pass into the condenser where it will liquefy.
- Boiling Point Reading: The temperature will rise and then stabilize. Record the temperature at which the liquid is steadily distilling. This stable temperature is the boiling point. It is also

important to record the atmospheric pressure at the time of the experiment, as boiling point is pressure-dependent.

Logical Workflow for Boiling Point Determination

The following diagram illustrates the logical workflow for the determination and prediction of a compound's boiling point.

[Click to download full resolution via product page](#)

Caption: Workflow for determining and predicting the boiling point of a chemical compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. chembk.com [chembk.com]
- 2. 5,6-Dimethyldecane CAS#: 1636-43-7 [m.chemicalbook.com]
- 3. 3,6-dimethyldecane [stenutz.eu]
- To cite this document: BenchChem. [Boiling Point of 3,6-Dimethyldecane: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b102459#boiling-point-of-3-6-dimethyldecane>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com